2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticorrosive Applications
Quinoline derivatives have demonstrated significant effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, offering protection against corrosion, especially in environments where metal components are susceptible to degradation. The presence of substituents such as nitro groups enhances their adsorption and complex formation capabilities, suggesting potential anticorrosive applications for the specified compound as well (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives indicates their value in developing novel optoelectronic materials. Incorporation into π-extended conjugated systems has led to applications in organic light-emitting diodes (OLEDs), photoluminescent elements, and even in photoelectric conversion, suggesting the potential utility of the compound in electronic and luminescent devices. The modifications introducing nitrophenyl groups could affect their electroluminescent properties, making them suitable for specific optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Pyrimido[4,5-b]quinolines
The synthesis of pyrimido[4,5-b]quinolines, including thio analogues, from various starting materials such as barbituric acid, has been documented. These compounds, with their diverse biological activities, highlight the synthetic versatility and potential biological relevance of related structures. This suggests that the compound could be synthesized through similar methodologies and possess comparable therapeutic importance, emphasizing its potential in medicinal chemistry (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c29-18-8-4-7-17-20(18)19(15-9-11-16(12-10-15)28(31)32)21-22(25-17)26-24(27-23(21)30)33-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGJKTYHRMCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.